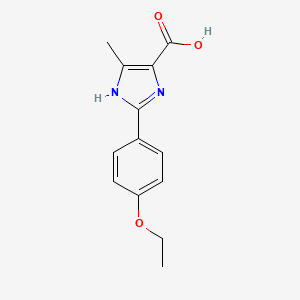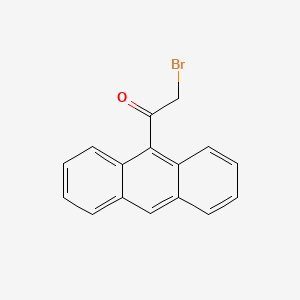
1-(Anthracen-9-yl)-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-9-yl)-2-bromoethanone is an organic compound that features an anthracene moiety attached to a bromoethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-yl)-2-bromoethanone can be synthesized through the bromination of 1-(Anthracen-9-yl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Anthracen-9-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea, typically carried out in polar solvents like ethanol or DCM.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled temperature and pH conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-(Anthracen-9-yl)-2-aminoethanone, 1-(Anthracen-9-yl)-2-thioethanone, etc..
Oxidation and Reduction Products: Oxidation yields 1-(Anthracen-9-yl)acetic acid, while reduction yields 1-(Anthracen-9-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(Anthracen-9-yl)-2-bromoethanone has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of sensors and imaging agents.
Materials Science: Employed in the creation of novel materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism by which 1-(Anthracen-9-yl)-2-bromoethanone exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive bromine and carbonyl groups. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures .
Comparación Con Compuestos Similares
9-Bromoanthracene: Similar in structure but lacks the ethanone moiety, making it less versatile in certain reactions.
1-(Anthracen-9-yl)ethanone: Lacks the bromine atom, which limits its reactivity in substitution reactions.
Uniqueness: 1-(Anthracen-9-yl)-2-bromoethanone is unique due to the combination of the anthracene moiety and the bromoethanone group, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring specific electronic and photophysical properties .
Propiedades
Número CAS |
24100-41-2 |
|---|---|
Fórmula molecular |
C16H11BrO |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-2-bromoethanone |
InChI |
InChI=1S/C16H11BrO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2 |
Clave InChI |
QFOKAWXYSLTGJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
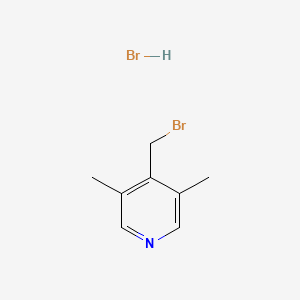
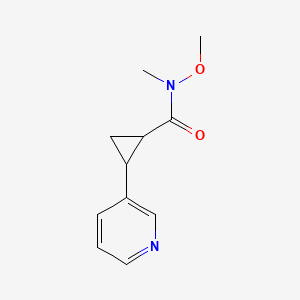

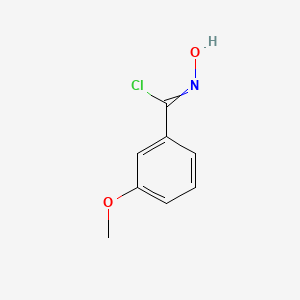
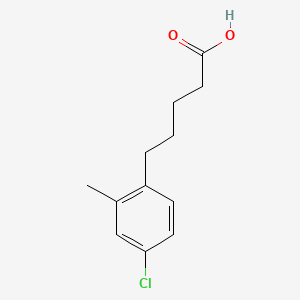

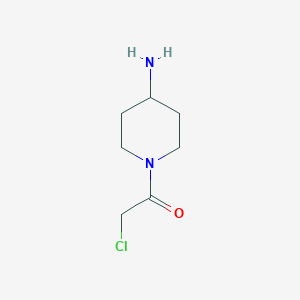
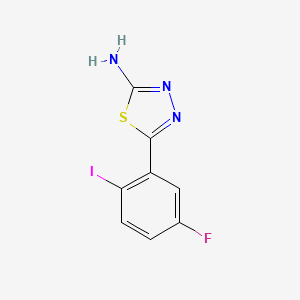
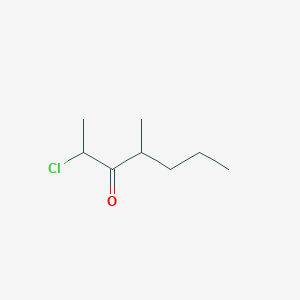
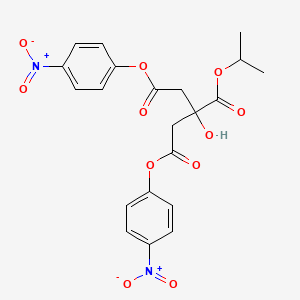
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
